2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile
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Overview
Description
2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C15H14N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
It’s known that pyridine derivatives have a wide range of biological effects such as anti-microbial, antitumor, and antioxidant properties .
Mode of Action
It’s known that pyridine derivatives can interact with various biochemical targets due to their orthogonal functional groups .
Biochemical Pathways
It’s known that pyridine derivatives can affect a wide range of biochemical pathways due to their diverse biological effects .
Result of Action
It’s known that pyridine derivatives can have diverse biological effects, including anti-microbial, antitumor, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile typically involves the reaction of 2-ethoxypyridine-3-carbonitrile with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 2-Methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile
- 2-Ethoxy-4,6-bis(p-methoxyphenyl)-3-cyanopyridine
- 4-(p-Chlorophenyl)-2-ethoxy-6-(4-methoxyphenyl)-3-cyanopyridine
Comparison: 2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties or material characteristics, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-19-15-12(10-16)6-9-14(17-15)11-4-7-13(18-2)8-5-11/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSVWZYEHAPTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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